molecular formula C13H16O3 B14610672 2-Phenoxyethyl 2-methylbut-2-enoate CAS No. 60359-29-7

2-Phenoxyethyl 2-methylbut-2-enoate

Katalognummer: B14610672
CAS-Nummer: 60359-29-7
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: VPPCKDZLAFSUGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenoxyethyl 2-methylbut-2-enoate is an organic compound with the molecular formula C13H16O3. It is an ester formed from 2-phenoxyethanol and 2-methylbut-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl 2-methylbut-2-enoate typically involves the esterification reaction between 2-phenoxyethanol and 2-methylbut-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-Phenoxyethyl 2-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Phenoxyethyl 2-methylbut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2-phenoxyethanol and 2-methylbut-2-enoic acid, which can then interact with various biological pathways. The phenoxy group is known for its antimicrobial properties, which contribute to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

    2-Phenoxyethyl benzoate: Similar in structure but with a benzoate group instead of a 2-methylbut-2-enoate group.

    2-Phenoxyethyl acetate: Contains an acetate group instead of a 2-methylbut-2-enoate group.

    2-Phenoxyethyl propionate: Contains a propionate group instead of a 2-methylbut-2-enoate group.

Uniqueness: 2-Phenoxyethyl 2-methylbut-2-enoate is unique due to the presence of the 2-methylbut-2-enoate group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

60359-29-7

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

2-phenoxyethyl 2-methylbut-2-enoate

InChI

InChI=1S/C13H16O3/c1-3-11(2)13(14)16-10-9-15-12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3

InChI-Schlüssel

VPPCKDZLAFSUGF-UHFFFAOYSA-N

Kanonische SMILES

CC=C(C)C(=O)OCCOC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.